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Compound of Interest
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Cat. No.: B15566386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular target and mechanism of action of

GaMF1.39, a promising antimycobacterial compound. GaMF1.39 has been identified as a

potent inhibitor of the Mycobacterium tuberculosis (Mtb) F1Fo-ATP synthase, a critical enzyme

for mycobacterial energy metabolism. This document provides a comprehensive overview of

the binding site, inhibitory activity, and the experimental methodologies used to elucidate its

function, along with a summary of key quantitative data.

Executive Summary
GaMF1.39 is a diaminopyrimidine analog that demonstrates bactericidal activity against

Mycobacterium tuberculosis.[1][2] Its primary molecular target is the F-ATP synthase, an

essential enzyme complex responsible for the majority of ATP production through oxidative

phosphorylation.[1][3] Specifically, GaMF1.39 binds to the rotary subunit γ of the F-ATP

synthase, a component crucial for the enzyme's catalytic cycle.[1] By targeting this subunit,

GaMF1.39 effectively depletes cellular ATP levels, leading to mycobacterial cell death. This

targeted action on a mycobacterium-specific loop of the γ subunit presents a promising avenue

for the development of new anti-tuberculosis therapies.
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The following table summarizes the key quantitative data reported for GaMF1.39 and its parent

compound, GaMF1, in various assays. This data highlights the potency and specificity of

GaMF1.39 as an inhibitor of mycobacterial F-ATP synthase.

Parameter Value Organism/System Reference

GaMF1.39

MIC50 3.0 µM M. tuberculosis

MIC50 6.8 µM M. bovis BCG

MIC90 12.2 µM M. bovis BCG

IC50 (Intracellular ATP

inhibition)
3.3 µM M. bovis BCG

IC50 (NADH-driven

ATP synthesis)
51.6 ± 1.35 nM M. bovis BCG IMVs

IC50 (NADH-driven

ATP synthesis)
90 ± 1.1 nM M. smegmatis IMVs

IC50 (Succinate-

driven ATP synthesis)
71 nM M. smegmatis IMVs

Dissociation Constant

(KD)
0.7 ± 0.09 µM MsF1-αβγH65W

GaMF1 (Parent

Compound)

IC50 (ATP synthesis) 13 ± 2.5 µM M. abscessus IMVs

IC50 (Intracellular ATP

synthesis)
10 ± 0.9 µM M. abscessus

Molecular Target and Mechanism of Action
GaMF1.39 exerts its antimycobacterial effect by directly targeting the F-ATP synthase, a multi-

subunit enzyme complex that couples proton translocation across the inner membrane to ATP

synthesis.
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The F-ATP Synthase in Mycobacterium tuberculosis
The mycobacterial F-ATP synthase is a validated drug target. It is composed of two main

domains: the membrane-embedded Fo domain, which contains the proton channel, and the

cytoplasmic F1 domain, which houses the catalytic sites for ATP synthesis. The rotation of the

central stalk, which includes the γ subunit, driven by the proton motive force, induces

conformational changes in the catalytic β subunits of the F1 domain, leading to ATP production.

Binding of GaMF1.39 to the γ Subunit
Biochemical and molecular modeling studies have pinpointed the binding site of GaMF1.39 to a

mycobacterium-specific loop within the rotary γ subunit of the F-ATP synthase. Molecular

docking studies predict that GaMF1.39 binds with high affinity to this region, with a ChemPLP

fitness score of 49. The interaction is stabilized by hydrogen bonds and van der Waals contacts

with key residues in the γ subunit, such as R71 and Q171. This binding event is thought to

disrupt the normal rotation of the γ subunit, thereby inhibiting the synthesis of ATP.

Experimental Protocols
The identification and characterization of GaMF1.39's molecular target involved a series of key

experiments. The generalized methodologies for these experiments are outlined below.

ATP Synthesis Inhibition Assay in Inside-Out Membrane
Vesicles (IMVs)
This assay directly measures the effect of a compound on the ATP synthesis activity of the F-

ATP synthase in a native membrane environment.

Protocol:

Preparation of IMVs: Prepare IMVs from Mycobacterium smegmatis or M. bovis BCG by cell

lysis and ultracentrifugation.

Assay Setup: In a 96-well plate, add IMVs to a reaction buffer containing a respiratory

substrate (e.g., NADH or succinate) and ADP.
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Compound Addition: Add varying concentrations of GaMF1.39 or a vehicle control (DMSO)

to the wells.

Initiation of ATP Synthesis: Initiate the reaction by adding the substrate.

Measurement of ATP: After a defined incubation period, quench the reaction and measure

the amount of ATP produced using a luciferin-luciferase-based assay.

Data Analysis: Determine the IC50 value by plotting the percentage of ATP synthesis

inhibition against the logarithm of the GaMF1.39 concentration.

Tryptophan Fluorescence Quenching Assay
This biophysical assay is used to determine the binding affinity of a ligand to a protein by

measuring changes in the intrinsic fluorescence of tryptophan residues upon binding.

Protocol:

Protein Preparation: Purify the target protein, in this case, a construct of the F1 domain of

the F-ATP synthase containing the γ subunit (e.g., MsF1-αβγH65W).

Fluorescence Measurement: In a quartz cuvette, place a solution of the purified protein in a

suitable buffer.

Titration: Excite the tryptophan residues at approximately 295 nm and record the emission

spectrum. Sequentially add increasing concentrations of GaMF1.39 to the cuvette and

record the fluorescence spectrum after each addition.

Data Correction: Correct the fluorescence intensity for the inner filter effect if the compound

absorbs light at the excitation or emission wavelengths.

Data Analysis: Plot the change in fluorescence intensity against the GaMF1.39 concentration

and fit the data to a suitable binding model (e.g., one-site binding) to determine the

dissociation constant (KD).

Molecular Docking
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This computational method predicts the preferred orientation of a ligand when bound to a

receptor protein.

Protocol:

Receptor and Ligand Preparation: Obtain the 3D structure of the target protein

(mycobacterial F-ATP synthase γ subunit) from a protein data bank or homology modeling.

Prepare the 3D structure of GaMF1.39.

Binding Site Definition: Define the putative binding site on the γ subunit based on prior

knowledge or cavity detection algorithms.

Docking Simulation: Use a docking program (e.g., GOLD) to systematically sample different

conformations and orientations of GaMF1.39 within the defined binding site.

Scoring and Analysis: Score the different poses based on a scoring function that estimates

the binding affinity (e.g., ChemPLP fitness score). Analyze the top-ranked poses to identify

key interactions (hydrogen bonds, hydrophobic contacts) between GaMF1.39 and the protein

residues.

Visualizations
The following diagrams illustrate the signaling pathway affected by GaMF1.39 and the

experimental workflow for its target validation.
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Signaling Pathway: Inhibition of Oxidative Phosphorylation by GaMF1.39
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Caption: Inhibition of Mycobacterial F-ATP Synthase by GaMF1.39.
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Experimental Workflow for GaMF1.39 Target Validation

Hypothesis: GaMF1.39 inhibits Mtb growth

MIC Determination
(Whole-cell activity)

Intracellular ATP Depletion Assay

ATP Synthesis Inhibition in IMVs

Hypothesize F-ATP Synthase as Target

Molecular Docking
(Predict binding to γ subunit)

Tryptophan Fluorescence Quenching
(Confirm binding and determine KD)

Conclusion: GaMF1.39 targets the γ subunit of F-ATP Synthase

Click to download full resolution via product page

Caption: Workflow for validating the molecular target of GaMF1.39.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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